molecular formula C22H24N2O8 B601466 6-Epidoxycycline CAS No. 3219-99-6

6-Epidoxycycline

Cat. No. B601466
CAS RN: 3219-99-6
M. Wt: 444.43
InChI Key:
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Epidoxycycline include a density of 1.6±0.1 g/cm3, boiling point of 762.6±60.0 °C at 760 mmHg, vapour pressure of 0.0±2.7 mmHg at 25°C, enthalpy of vaporization of 116.5±3.0 kJ/mol, flash point of 415.0±32.9 °C, and index of refraction of 1.737 .

Scientific Research Applications

  • Analysis of Impurities in Doxycycline

    6-Epidoxycycline, along with other potential impurities like 4-epidoxycycline and metacycline, has been analyzed in the context of doxycycline, a semi-synthetic antibiotic. A study developed methods using capillary electrophoresis for analyzing these impurities in doxycycline, highlighting the importance of identifying and understanding the behavior of such compounds (Schepdael et al., 1995).

  • Effects on Mitochondrial Function

    Tetracyclines like doxycycline have been shown to disturb mitochondrial function across various eukaryotic models. This disturbance is due to the impact of these antibiotics on mitochondrial translation, a result of the evolutionary relationship between mitochondria and proteobacteria (Moullan et al., 2015).

  • Impact on Cellular Metabolism and Proliferation

    Doxycycline has been observed to alter the metabolism and proliferation of human cell lines. At commonly used concentrations, doxycycline was found to shift metabolism towards a more glycolytic phenotype and slow down proliferation, indicating potential off-target effects (Ahler et al., 2013).

  • Development of Analytical Methods

    Another study focused on developing a simple HPLC method for the separation of doxycycline and its degradation products, including 6-epidoxycycline. This indicates the importance of accurate measurement and identification of such compounds in pharmaceutical analysis (Skúlason et al., 2003).

  • Antimicrobial Activity

    The antimicrobial activities of different concentrations of doxycycline were compared against primary endodontic pathogens. The study indicates the effectiveness of doxycycline in microbial inhibition, which is relevant to understanding the broader applications of its derivatives like 6-epidoxycycline (Carson et al., 2005).

  • Potential Impact on Research Applications

    Another study cautions against the extensive use of tetracyclines like doxycycline in biomedical research due to their impact on mitochondrial function and gene expression, suggesting that these effects could confound experimental results (Chatzispyrou et al., 2015).

  • 4-Epidoxycycline as an Alternative

    Research on 4-epidoxycycline, a related compound, showed its potential as an alternative to doxycycline for controlling gene expression in mice without the unwanted antibiotic side effect. This suggests a possible similar application for 6-epidoxycycline (Eger et al., 2004).

Safety and Hazards

In terms of safety and hazards, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 6-Epidoxycycline . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10-,14-,15+,17+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRLCUYIXIAHR-IPJAVASBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316717
Record name 6-Epidoxycycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Epidoxycycline

CAS RN

3219-99-6
Record name 6-Epidoxycycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003219996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Epidoxycycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-EPIDOXYCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK3J80P304
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How is 6-epidoxycycline detected and quantified in various samples?

A: Several analytical methods have been developed for the identification and quantification of 6-epidoxycycline. High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) is a widely used technique. [, ] In one study, researchers optimized an HPLC method using a micro-Bondapak C8 column and a mobile phase of acetonitrile-water-THF to determine 6-epidoxycycline levels in doxycycline samples subjected to various temperatures. [] Another study employed ultra-performance liquid chromatography (UPLC) with UV detection for the quantification of 6-epidoxycycline in aquatic animal muscle tissues. [] This method incorporated a modified QuEChERS extraction methodology for sample preparation and achieved high recovery rates and low detection limits for 6-epidoxycycline. []

Q2: What is the significance of 6-epidoxycycline as a degradation product?

A: 6-Epidoxycycline is a known degradation product of doxycycline, a commonly used tetracycline antibiotic. [] Studies have shown that doxycycline undergoes thermal degradation, leading to the formation of 6-epidoxycycline and metacycline. [] This degradation process is more pronounced at higher temperatures and affects the stability of doxycycline formulations. [] The identification and quantification of 6-epidoxycycline in doxycycline samples are crucial for quality control purposes, ensuring the efficacy and safety of the drug product. []

Q3: Can you elaborate on the isolation techniques employed for 6-epidoxycycline?

A: Researchers have successfully isolated 6-epidoxycycline from commercial metacycline samples using preparative column liquid chromatography on silica gel. [] While specific details about the method were not provided in the abstract, this technique highlights the feasibility of separating 6-epidoxycycline from other related compounds. This isolation facilitates further characterization and investigation of its properties and potential applications.

Q4: Beyond HPLC, are there other analytical techniques for 6-epidoxycycline analysis?

A: While HPLC is widely used, capillary electrophoresis (CE) offers an alternative approach for analyzing 6-epidoxycycline. [] Though details about the specific CE method are limited in the provided abstract, this technique offers advantages such as high separation efficiency, short analysis times, and low sample consumption, making it a potentially valuable tool for 6-epidoxycycline research.

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